22-(2-Amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37,48-hexahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid
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Overview
Description
Vancomycin aglycon is a glycopeptide antibiotic derived from vancomycin, which is used to treat serious infections caused by Gram-positive bacteria. Vancomycin aglycon is the core structure of vancomycin, lacking the glycosidic residues. It retains the essential pharmacophore responsible for its antimicrobial activity, making it a crucial compound in the study of antibiotic resistance and the development of new antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vancomycin aglycon involves a complex multi-step process. A next-generation total synthesis was achieved in 17 steps from the constituent amino acid subunits.
Industrial Production Methods: Industrial production of vancomycin aglycon typically involves the hydrolysis of vancomycin to remove the glycosidic residues. This process can be achieved under mild conditions, providing vancomycin aglycon and the amino sugar vancosamine .
Chemical Reactions Analysis
Types of Reactions: Vancomycin aglycon undergoes various chemical reactions, including glycosylation, oxidation, and substitution.
Common Reagents and Conditions:
Glycosylation: Catalyzed by glycosyltransferases such as GtfE and GtfD, introducing glucose and vancosamine sugars.
Oxidation: Involves oxidative cross-linking of amino acid side chains to form a tricyclic structure.
Substitution: Rational single atom changes to the vancomycin binding pocket to address antibiotic resistance.
Major Products: The major products formed from these reactions include glycosylated derivatives of vancomycin aglycon, which can exhibit enhanced antimicrobial activity and solubility .
Scientific Research Applications
Vancomycin aglycon has a wide range of scientific research applications:
Mechanism of Action
Vancomycin aglycon exerts its effects by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors in the bacterial cell wall. This binding prevents the incorporation of these precursors into the cell wall, weakening the bacterial cell wall and leading to cell lysis and death . The highly cross-linked heptapeptide structure of vancomycin aglycon is crucial for its binding affinity and antimicrobial activity .
Comparison with Similar Compounds
Vancomycin aglycon is compared with other glycopeptide antibiotics such as teicoplanin and balhimycin:
Teicoplanin: Similar in structure and function, but differs in its glycosidic residues and pharmacokinetic properties.
Balhimycin: Structurally similar but exhibits different enantioselectivity and antimicrobial activity.
Vancomycin aglycon is unique due to its well-studied mechanism of action and its role in addressing antibiotic resistance through structural modifications .
Properties
IUPAC Name |
22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37,48-hexahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H52Cl2N8O17/c1-19(2)10-29(57-3)47(71)62-42-44(68)21-5-8-33(27(54)12-21)79-35-14-23-15-36(46(35)70)80-34-9-6-22(13-28(34)55)45(69)43-52(76)61-41(53(77)78)26-16-24(64)17-32(66)38(26)25-11-20(4-7-31(25)65)39(49(73)63-43)60-50(74)40(23)59-48(72)30(18-37(56)67)58-51(42)75/h4-9,11-17,19,29-30,39-45,57,64-66,68-70H,10,18H2,1-3H3,(H2,56,67)(H,58,75)(H,59,72)(H,60,74)(H,61,76)(H,62,71)(H,63,73)(H,77,78) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIKFOISFAQTJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H52Cl2N8O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1143.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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